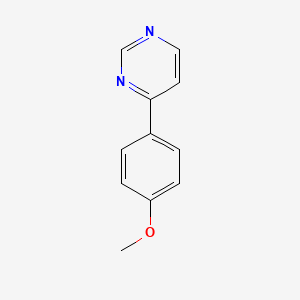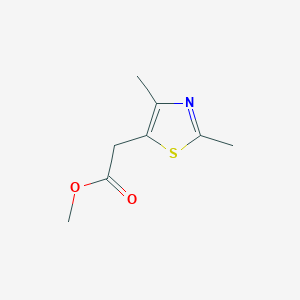![molecular formula C17H14O3S B11767400 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is an organic compound that features a benzoyl group attached to a thiobenzaldehyde moiety, with a 1,3-dioxolane ring attached to the benzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves the following steps:
Formation of 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde under acidic conditions.
Attachment to Benzoyl Group: The 1,3-dioxolane ring is then attached to a benzoyl chloride through a Friedel-Crafts acylation reaction.
Formation of Thiobenzaldehyde Moiety: The thiobenzaldehyde moiety can be synthesized by reacting benzaldehyde with a thiol under basic conditions.
Final Coupling: The final step involves coupling the benzoyl group with the thiobenzaldehyde moiety using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but lacks the thiobenzaldehyde moiety.
4-(1,3-Dioxolan-2-yl)benzonitrile: Similar structure but contains a nitrile group instead of a thiobenzaldehyde moiety.
Uniqueness
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the thiobenzaldehyde moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C17H14O3S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-[4-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14O3S/c18-16(13-3-1-12(11-21)2-4-13)14-5-7-15(8-6-14)17-19-9-10-20-17/h1-8,11,17H,9-10H2 |
Clave InChI |
PUNIYJABWHBMEK-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


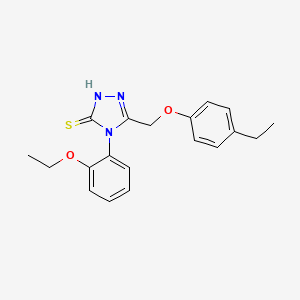
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
![5-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11767344.png)

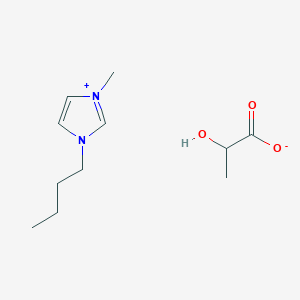
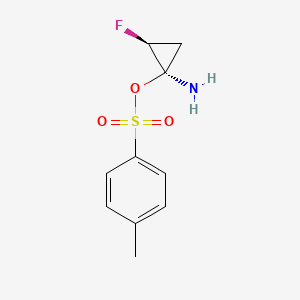
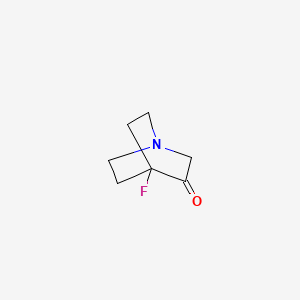
![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
